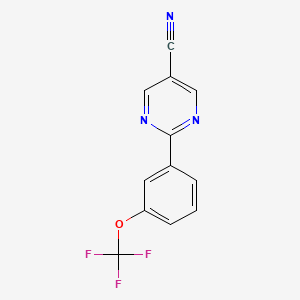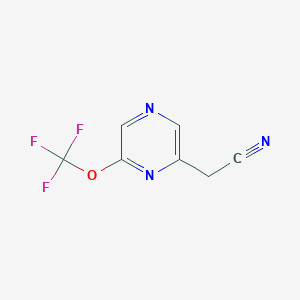
2-(Trifluoromethoxy)pyrazine-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)pyrazine-6-acetonitrile is an organic compound that features a pyrazine ring substituted with a trifluoromethoxy group and an acetonitrile group. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity, making it a valuable substituent in medicinal chemistry and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted under certain conditions, often involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .
Scientific Research Applications
2-(Trifluoromethoxy)pyrazine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-trifluoromethoxypyrazine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 2-(Trifluoromethoxy)-5-(trimethylsilyl)ethynylpyrazine
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of both the trifluoromethoxy and acetonitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
InChI Key |
WLUOAXBYMUMWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



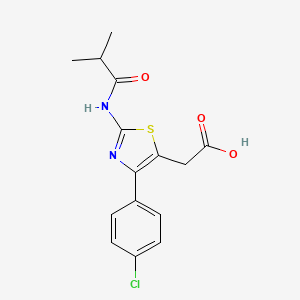
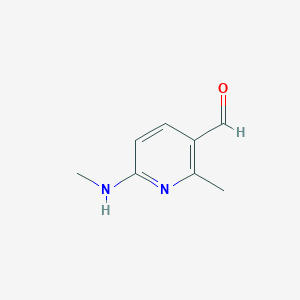
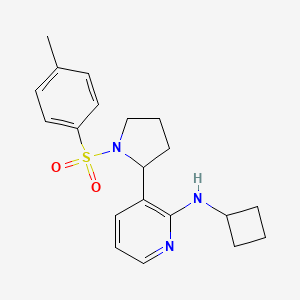

![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)


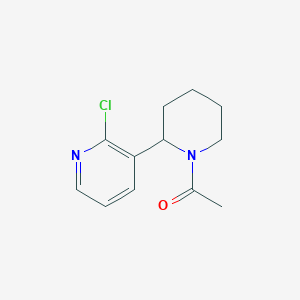
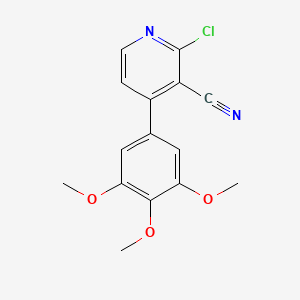
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)

